molecular formula C9H8F2N2S B2807750 2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile CAS No. 301683-57-8

2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile

Cat. No. B2807750
M. Wt: 214.23
InChI Key: UOFFSWICFMCWNR-UHFFFAOYSA-N
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Description

Difluoromethylthio compounds are a class of organic compounds that contain a sulfur atom bonded to a difluoromethyl group (-CF2H). They are of interest in various fields due to their unique chemical properties .


Synthesis Analysis

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (-CF2H). This process has been the subject of significant research, and various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Molecular Structure Analysis

The molecular structure of difluoromethylthio compounds is influenced by the presence of the difluoromethyl group, which can form hydrogen bonds. This property can be quantified using a parameter known as [A], which defines hydrogen bond acidity .


Chemical Reactions Analysis

Difluoromethylthio compounds can undergo various chemical reactions, including those involving the transfer of a difluoromethyl group to a carbon atom. These reactions can be facilitated by metal-based methods, and can occur in both stoichiometric and catalytic modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylthio compounds are influenced by the presence of the difluoromethyl group. This group can contribute to the compound’s hydrophobicity and electron-withdrawing properties .

Scientific Research Applications

Corrosion Inhibition

One of the noteworthy applications of nicotinonitrile derivatives in scientific research is their use as corrosion inhibitors. A study demonstrated that certain nicotinonitrile derivatives, including 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, were effective in inhibiting corrosion of carbon steel in an acidic environment. These inhibitors were found to adhere to the Langmuir adsorption isotherm, showing their efficiency as mixed-type corrosion inhibitors. Electrochemical, surface analysis, and quantum methods were utilized to affirm their performance, showcasing their potential in industrial applications to prevent metal corrosion (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Hydrogen Bond Donor Property

The difluoromethyl group, which is part of the chemical structure of interest, has been studied for its role as a lipophilic hydrogen bond donor. This characteristic makes it a bioisostere for hydroxyl, thiol, or amine groups, potentially useful in drug design. Research into difluoromethyl anisoles and thioanisoles provided insights into the hydrogen bonding and lipophilicity of these compounds, suggesting their usefulness in the rational design of new pharmaceuticals that require such specific functionalities (Zafrani et al., 2017).

Organofluorine Compound Synthesis

Difluorocarbenes, generated from precursors like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, have been applied in the synthesis of a wide range of organofluorine compounds, including difluoromethyl (thio)ethers and fluorinated cyclopentanones. This methodology highlights the versatility of difluoromethyl groups in synthesizing acyclic and cyclic organofluorine compounds under milder conditions compared to traditional methods, opening new avenues in the development of materials and drugs with enhanced properties (Fuchibe & Ichikawa, 2023).

Fluoroalkylthiolation Chemistry

The utility of difluoromethyl groups extends to fluoroalkylthiolation chemistry, where a photoredox catalysis method was developed for the radical difluoromethylation of thiols. This technique facilitates the synthesis of various difluoromethyl thioethers, illustrating the difluoromethyl group's significance in creating molecules with potential applications in pharmaceuticals and agrochemicals due to their unique chemical properties (Ran, Lin, Xu, & Qing, 2017).

Safety And Hazards

The safety and hazards associated with difluoromethylthio compounds can vary depending on the specific compound. It’s important to refer to the relevant safety data sheet (SDS) for information on handling, storage, and disposal .

Future Directions

The field of difluoromethylation research is continually evolving, with new methods and applications being developed. Future research may focus on improving the efficiency and selectivity of difluoromethylation processes, as well as exploring new applications for difluoromethylthio compounds .

properties

IUPAC Name

2-(difluoromethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2S/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFFSWICFMCWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile

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